Bumepidil was first synthesized in the 1980s, and it has been studied extensively for its pharmacological effects. The compound is derived from the phenylalkylamine class of calcium channel blockers, which includes other well-known drugs like verapamil and diltiazem.
The synthesis of Bumepidil involves multi-step organic reactions that include the formation of the core phenylalkylamine structure. The general synthetic pathway includes:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of the synthesis and confirm the structure of Bumepidil.
Bumepidil has a complex molecular structure characterized by a bicyclic system. The chemical formula is , and its molecular weight is approximately 342.43 g/mol.
Bumepidil undergoes several chemical reactions relevant to its pharmacological activity:
The binding affinity and kinetics can be studied using radiolabeled calcium channel ligands in receptor binding assays, providing insights into its mechanism of action.
Bumepidil primarily acts by blocking L-type calcium channels located in the vascular smooth muscle and cardiac tissues. This blockade reduces intracellular calcium levels, leading to:
Studies have shown that Bumepidil exhibits a dose-dependent effect on blood pressure reduction, with significant efficacy observed at therapeutic doses.
Relevant data from studies indicate that these properties influence its formulation in pharmaceutical preparations.
Bumepidil is primarily utilized in clinical settings for:
Additionally, ongoing research explores potential applications in other cardiovascular disorders due to its unique mechanism of action on calcium channels.
Bumepidil (C₁₂H₁₇N₅) is a heterocyclic organic compound with a molecular weight of 231.30 g/mol. Its structure features a fused polycyclic system comprising a pyrrolo[3,2-e]-s-triazolo[1,5-a]pyrimidine core, substituted with a methyl group at position 5 and a tert-butyl moiety at position 8. The systematic IUPAC name is 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e]-s-triazolo[1,5-a]pyrimidine. This architecture confers specific three-dimensional characteristics: the planar triazolopyrimidine system facilitates π-π stacking interactions, while the bulky tert-butyl group introduces steric constraints influencing receptor binding [2].
Table 1: Key Physicochemical Properties of Bumepidil
Property | Value | Method/Comment |
---|---|---|
Molecular Formula | C₁₂H₁₇N₅ | Confirmed via elemental analysis |
Molecular Weight | 231.30 g/mol | Mass spectrometry |
SMILES Notation | CC1=NC2=NC=NN2C3=C1CCN3C(C)(C)C | Canonical representation |
InChIKey | NJJPSFAJAKVSST-UHFFFAOYSA-N | Unique identifier |
Hydrogen Bond Acceptors | 5 (N atoms) | Computational prediction |
Hydrogen Bond Donors | 1 (Secondary amine) | |
Rotatable Bonds | 2 | Conformational flexibility analysis |
Topological Polar Surface Area | 58.3 Ų | Predictive of membrane permeability |
logP (XLogP) | ~2.5 (Estimated) | Indicates moderate lipophilicity |
Stereochemistry | Achiral | No defined stereocenters |
Notably, bumepidil is achiral due to the absence of asymmetric carbon atoms or resolvable stereoisomers. Its moderate lipophilicity (predicted logP ~2.5) suggests balanced solubility properties—sufficient for membrane permeation yet retaining aqueous dispersibility necessary for intravenous administration. The topological polar surface area (58.3 Ų) further supports its potential for passive cellular uptake [2] [8]. Spectroscopic characterization confirms aromatic proton signatures (NMR: δ 6.5–8.0 ppm) and carbonyl vibrations (IR: 1650–1700 cm⁻¹), consistent with electron-deficient nitrogen heterocycles influencing its pharmacodynamic behavior [2].
Public domain details of bumepidil’s synthetic route remain limited, reflecting proprietary industrial processes. However, retrosynthetic analysis suggests convergent strategies utilizing:
Industrial production faces challenges in regioselectivity during heterocycle assembly and purification of the final API. Process intensification likely employs:
Scale-up limitations include the cost of specialized heterocyclic intermediates and energy-intensive separations. Modern biotechnological approaches—such as enzymatic desymmetrization or engineered E. coli expressing heterologous cyclases—remain unexplored but represent future opportunities for sustainable manufacturing [10].
Table 2: Strategic Approaches to Bumepidil Synthesis
Synthetic Stage | Key Challenges | Potential Solutions |
---|---|---|
Scaffold Construction | Regioselectivity in ring closure | High-temperature cyclization in flow reactors |
tert-Butyl Incorporation | Steric hindrance reducing yield | Phase-transfer catalysis (PTC) |
Purification | Separation from isomeric byproducts | Simulated moving bed chromatography |
Green Chemistry Metrics | Solvent intensity, E-factor | Switch to PEG/water solvent systems |
Bumepidil is not a prodrug. Unlike its structural namesake bumetanide (a loop diuretic requiring renal transport), bumepidil functions as a pharmacologically active molecule per se. No evidence supports metabolic activation via ACSVL1 (Acyl-CoA Synthetase Very Long-Chain family member 1) or other intracellular enzymes. Its mechanism involves direct interaction with vascular ion channels or adrenergic receptors [2] [6] [8].
Key pharmacological studies in canines demonstrate that bumepidil (0.1–1 mg/kg IV) reduces coronary vascular resistance and systemic blood pressure without altering myocardial oxygen consumption—effects attributable to direct vasodilation. Electrophysiological assays confirm it shortens cardiac action potential duration in Purkinje fibers, consistent with potassium channel modulation. Importantly, in vitro metabolic studies using human hepatocytes show bumepidil undergoes cytochrome P450-mediated oxidation (primarily CYP3A4) to form hydroxylated metabolites, none exhibiting enhanced vasodilatory activity versus the parent compound [2].
The historical development of bumepidil predates contemporary prodrug design principles. Modern analogs could theoretically exploit ACSVL1—an enzyme overexpressed in atherosclerotic plaques—to achieve tissue-selective activation. However, such strategies would require structural redesign: introducing carboxylic acid moieties masked as esters or amides to serve as ACSVL1 substrates, releasing active bumepidil upon CoA conjugation and hydrolysis [6] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7